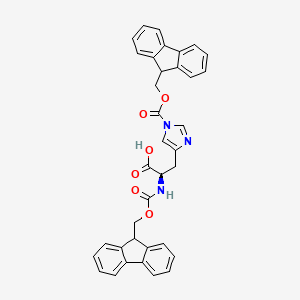

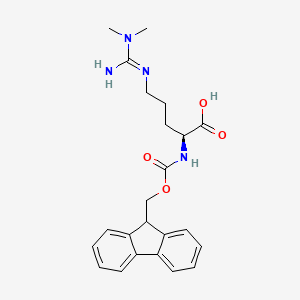

Fmoc-Arg(Me)2-OH

Vue d'ensemble

Description

Fmoc-Arg(Me)2-OH is an aromatic amino acid derivative that is widely used in peptide synthesis. It is a modified version of the naturally occurring amino acid arginine, and is used in a range of research and laboratory applications. This compound is a versatile reagent that can be used to synthesize peptides and other compounds, and it is also used in a variety of biochemical and physiological studies.

Applications De Recherche Scientifique

Cell Culture Applications : Fmoc-3F-Phe-Arg-NH2 and Fmoc-3F-Phe-Asp-OH dipeptides, which share structural similarities with Fmoc-Arg(Me)2-OH, have been used to create two-component nanofibril hydrogels. These hydrogels support the growth of NIH 3T3 fibroblast cells and mimic the integrin-binding RGD peptide of fibronectin, which is crucial for cell adhesion and growth (Liyanage et al., 2015).

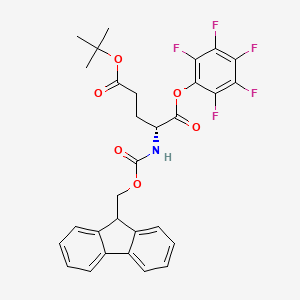

Solid-Phase Peptide Synthesis (SPPS) : Fmoc-Arg(Pbf)-OH, a derivative of this compound, has been incorporated into peptide chains using N-butylpyrrolidinone (NBP) as a solvent in SPPS. This research highlights the challenges and solutions in incorporating problematic amino acids like this compound into growing peptide chains (de la Torre et al., 2020).

Synthesis of Neurotensin Analogs : this compound has been used in the solid-phase synthesis of pseudopeptides, specifically in the creation of neurotensin analogs. This application demonstrates the utility of this compound in synthesizing complex peptide structures (Herranz et al., 1993).

New Protecting Groups for Arginine : Research into new protecting groups for arginine derivatives, such as Fmoc-L-Arg(biphenyl-4-sulphonyl)-OH, contributes to the development of arginine-containing peptides. This research is significant for understanding how different protecting groups, including this compound, can influence peptide synthesis (Ali et al., 1995).

Preparation of Fmoc-Arg Derivatives : Studies on the efficient and economical preparation of Fmoc-Arg derivatives, such as Fmoc-Argω,ω′(Boc)2-OH, provide insights into the scalable production of these compounds, which is crucial for their widespread application in peptide synthesis (Zhu et al., 2010).

Antibacterial Composite Materials : Fmoc-decorated self-assembling building blocks, like Fmoc-pentafluoro-l-phenylalanine-OH, have been used for antibacterial and anti-inflammatory purposes, demonstrating the potential of this compound in biomedical applications (Schnaider et al., 2019).

Mécanisme D'action

Target of Action

Fmoc-Arg(Me)2-OH: primarily targets arginine residues in peptides and proteins. Arginine plays a crucial role in protein synthesis, cell signaling, and immune function. By modifying arginine residues, this compound can influence these biological processes .

Mode of Action

The compound interacts with its targets by methylating the guanidino group of arginine residues. This methylation can alter the charge and hydrogen bonding properties of arginine, affecting protein structure and function. The Fmoc (fluorenylmethyloxycarbonyl) group protects the amino acid during peptide synthesis, ensuring selective modification .

Biochemical Pathways

This compound affects pathways involving protein synthesis and modification . Methylation of arginine residues can influence gene expression, signal transduction, and protein-protein interactions . These modifications can lead to changes in cellular processes such as cell growth, differentiation, and immune responses .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound’s bioavailability is influenced by its stability and solubility . The Fmoc group enhances stability during synthesis but must be removed for biological activity. The compound’s metabolism involves enzymatic cleavage of the Fmoc group, followed by methylation of arginine residues .

Result of Action

The molecular and cellular effects of this compound include altered protein function and signaling pathways . Methylation of arginine residues can lead to changes in protein conformation, stability, and interactions . These modifications can affect cellular processes such as gene expression, cell cycle regulation, and immune responses .

Action Environment

Environmental factors such as pH, temperature, and presence of enzymes can influence the compound’s action, efficacy, and stability. The Fmoc group provides protection during synthesis but must be removed under specific conditions to release the active methylated arginine. The compound’s stability and efficacy can be affected by storage conditions and the presence of proteases that may degrade the peptide .

Propriétés

IUPAC Name |

(2S)-5-[[amino(dimethylamino)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O4/c1-27(2)22(24)25-13-7-12-20(21(28)29)26-23(30)31-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,19-20H,7,12-14H2,1-2H3,(H2,24,25)(H,26,30)(H,28,29)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXAXLSMKNHJDNM-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673979 | |

| Record name | (E)-N~5~-[Amino(dimethylamino)methylidene]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

268564-10-9 | |

| Record name | (E)-N~5~-[Amino(dimethylamino)methylidene]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

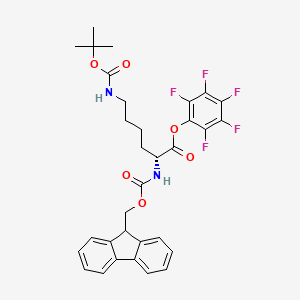

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

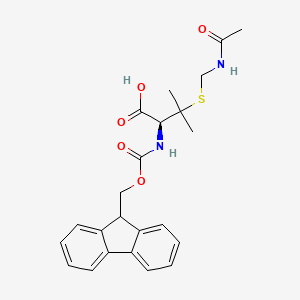

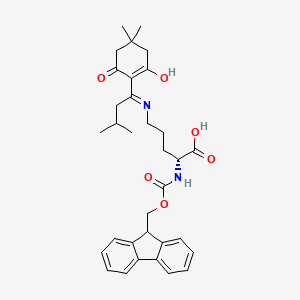

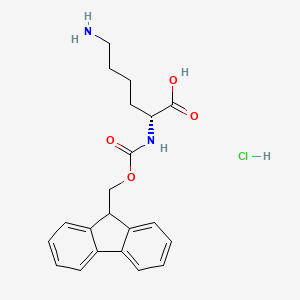

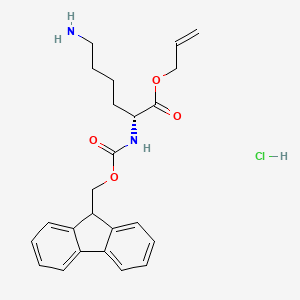

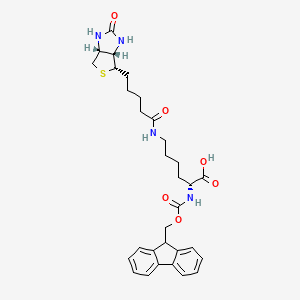

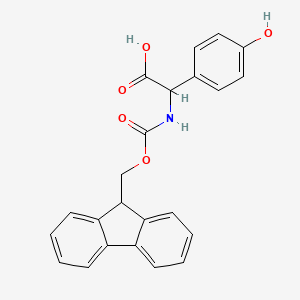

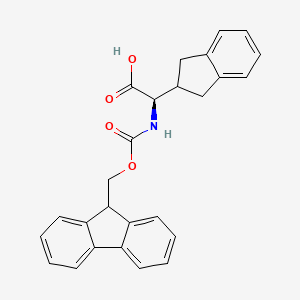

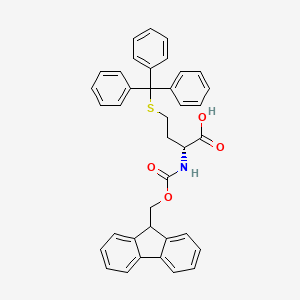

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.